1-Benzyl-1-methyl-4-oxopiperidinium iodide

Description

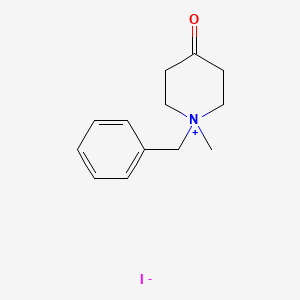

1-Benzyl-1-methyl-4-oxopiperidinium iodide is a quaternary ammonium salt featuring a piperidinium core substituted with benzyl and methyl groups at the nitrogen atom, an oxo group at the 4-position, and an iodide counterion. While direct data on this compound are sparse in the provided evidence, its structural analogs and related piperidine derivatives offer insights into its likely properties. Quaternary ammonium salts are known for their stability, ionic character, and applications in organic synthesis, catalysis, or pharmaceuticals .

The compound’s structure suggests moderate solubility in polar solvents due to the ionic iodide counterion. Its reactivity may involve nucleophilic substitution at the quaternary nitrogen or participation in condensation reactions via the 4-oxo group. Safety data for structurally related benzyl-piperidine derivatives (e.g., skin/eye irritation hazards) highlight the need for cautious handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-1-methylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO.HI/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCBGFSXHBBEFW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 1-Benzyl-4-piperidone with Methyl Iodide

The most direct method involves the alkylation of 1-benzyl-4-piperidone with methyl iodide. This reaction proceeds via nucleophilic attack on the tertiary amine nitrogen, forming the quaternary ammonium iodide salt.

Procedure :

-

Precursor Synthesis : 1-Benzyl-4-piperidone is synthesized via a three-step sequence:

-

1,4-Addition : Benzylamine reacts with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

-

Dieckmann Condensation : Intramolecular cyclization under reflux with sodium methoxide yields the piperidone ring.

-

Hydrolysis and Decarboxylation : Acidic hydrolysis followed by neutralization isolates 1-benzyl-4-piperidone (yield: 78.4%).

-

-

Quaternization :

-

1-Benzyl-4-piperidone is dissolved in tetrahydrofuran (THF) and treated with methyl iodide (8 equivalents) and sodium hydride (3 equivalents) at room temperature for 24 hours.

-

The reaction mixture is partitioned between ethyl acetate and water, with the organic layer dried and evaporated to yield the quaternary salt.

-

Key Data :

-

Mechanistic Insight : Sodium hydride deprotonates the amine, enhancing nucleophilicity for methyl iodide attack.

Epoxide Rearrangement and Subsequent Quaternization

Epoxidation of 1-Benzyl-4-piperidone

An alternative route involves epoxide formation followed by rearrangement to 1-benzylpiperidine-4-carbaldehyde, which is subsequently quaternized.

Procedure :

-

Epoxidation : 1-Benzyl-4-piperidone is treated with trimethyloxosulfonium iodide to form the corresponding epoxide.

-

Rearrangement : The epoxide undergoes magnesium bromide etherate-mediated rearrangement to yield 1-benzylpiperidine-4-carbaldehyde (yield: 92%).

-

Quaternization : The aldehyde intermediate reacts with methyl iodide under basic conditions to form the target compound.

Key Data :

Darzens Condensation Pathway

Condensation with Ethyl Chloroacetate

A patent-described method utilizes Darzens condensation to generate α,β-epoxy esters, which are decarboxylated to form intermediates for quaternization.

Procedure :

-

Condensation : 1-Benzyl-4-piperidone reacts with ethyl chloroacetate in the presence of a base (e.g., potassium tert-butoxide) to form an epoxy ester.

-

Decarboxylation : The epoxy ester undergoes thermal decarboxylation to yield a ketone intermediate.

-

Methylation : The ketone is treated with methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form the quaternary salt.

Key Data :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

1-Benzyl-1-methyl-4-oxopiperidinium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis of Bioactive Compounds

Due to its structural properties, 1-benzyl-1-methyl-4-oxopiperidinium iodide serves as an important intermediate in synthesizing various bioactive compounds. Its ability to participate in nucleophilic substitutions and other organic reactions makes it a valuable building block in medicinal chemistry.

Reaction Mechanisms

The compound can be utilized in studies focusing on reaction mechanisms involving piperidine derivatives. Its unique structure allows researchers to explore how modifications affect reactivity and selectivity in organic synthesis .

Development of New Synthetic Routes

Research into new synthetic methodologies often incorporates compounds like this compound as starting materials or intermediates. This can lead to the development of novel synthetic pathways that enhance efficiency and yield in chemical production .

Case Study 1: Synthesis of Anticancer Agents

In research evaluating piperidine derivatives for anticancer activity, compounds structurally related to this compound were tested against colon cancer cell lines. These studies revealed that modifications to the piperidine structure significantly impacted the efficacy of the compounds, indicating that further exploration of this compound could yield valuable insights into cancer therapeutics .

Case Study 2: Reaction Mechanism Studies

A study focused on the reactivity of piperidine derivatives demonstrated how substituents on the nitrogen atom influenced reaction pathways. The findings suggest that this compound could serve as a model compound for understanding these mechanisms better, paving the way for advancements in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-Benzyl-1-methyl-4-oxopiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Observations :

- Quaternary vs. Neutral Structures : The target compound’s quaternary ammonium structure (vs. neutral analogs like 1-benzyl-4-piperidone) imparts higher polarity and ionic character, likely enhancing solubility in polar solvents but reducing volatility .

- Functional Group Effects: The 4-oxo group enables keto-enol tautomerism and participation in nucleophilic reactions, similar to 1-benzyl-4-piperidone. However, the iodide counterion may stabilize the cation via ion pairing, altering reactivity compared to hydrochloride salts .

- Protecting Groups: Benzyloxycarbonyl (Cbz)-protected analogs (e.g., Benzyl 4-oxopiperidine-1-carboxylate) are stable under basic conditions but cleaved via hydrogenolysis, differing from the target compound’s permanent quaternary structure .

Physicochemical Properties

- Melting Points : Neutral analogs like 1-benzyl-4-piperidone exhibit lower melting points (liquid at room temperature; bp 133–135°C at 7 mmHg) compared to ionic salts. Quaternary ammonium iodides typically have higher melting points due to ionic lattice energy .

- Solubility : The iodide counterion likely enhances water solubility compared to neutral analogs. For example, potassium iodide (KI) is highly water-soluble (143 g/100 mL at 20°C), suggesting the target compound may share moderate aqueous solubility .

- Stability : Quaternary ammonium salts are generally stable under acidic/basic conditions but may degrade under prolonged heat or UV exposure. In contrast, Cbz-protected derivatives require specific conditions (e.g., H₂/Pd) for deprotection .

Biological Activity

1-Benzyl-1-methyl-4-oxopiperidinium iodide is a piperidinium derivative that has garnered attention due to its potential biological activities. This article compiles available data on its synthesis, chemical properties, and biological implications, focusing on its interactions with various biological systems.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHINO

- Molecular Weight : 331.19 g/mol

Its structure includes a piperidine ring substituted with a benzyl group and a carbonyl group at the 4-position, which is crucial for its biological activity. The compound typically appears as a solid and should be stored in dark conditions at temperatures between 2-8°C for stability .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving condensation reactions. These methods are essential for producing the compound in quantities suitable for biological testing and research applications.

Calcium Channel Blockade

One of the notable biological activities of this compound is its potential role as a blocker of calcium (Ca) channels. Research indicates that compounds within this structural class may selectively inhibit N-type calcium channels, which are implicated in various physiological processes including neurotransmitter release and muscle contraction .

Table 1: Biological Activities of this compound

Neuroprotective Potential

The compound's interaction with neurotrophic factors such as Insulin-like Growth Factor 1 (IGF-1) suggests potential neuroprotective properties. It has been shown to inhibit neuronal death induced by β amyloid, which is significant in Alzheimer's disease pathology. This inhibition occurs through modulation of intracellular signaling pathways that prevent apoptosis in neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.